
(1-(4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl)-1H-pyrazol-3-yl)(4-(o-tolyl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl)-1H-pyrazol-3-yl)(4-(o-tolyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C25H26N6O2 and its molecular weight is 442.523. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (1-(4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl)-1H-pyrazol-3-yl)(4-(o-tolyl)piperazin-1-yl)methanone, hereafter referred to as Compound A, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Compound A features a unique combination of oxadiazole and pyrazole moieties, which are known for their diverse biological activities. The molecular formula is C23H23N5O2, with a molecular weight of 401.47 g/mol. Key structural characteristics include:
Property | Value |
---|---|
Molecular Formula | C23H23N5O2 |
Molecular Weight | 401.47 g/mol |
LogP | 5.1896 |
Polar Surface Area | 69.383 Ų |
Hydrogen Bond Acceptors | 6 |
Hydrogen Bond Donors | 1 |
Anticancer Potential
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and pyrazole structures. The hybridization of these scaffolds has shown effectiveness in targeting various cancer-related enzymes such as thymidylate synthase and histone deacetylases (HDAC) . For instance, derivatives of 1,3,4-oxadiazoles have been reported to inhibit telomerase activity and exhibit cytotoxic effects against several cancer cell lines .
Mechanisms of Action:
- Inhibition of Key Enzymes : Compounds similar to Compound A have been shown to inhibit enzymes crucial for cancer cell proliferation.
- Induction of Apoptosis : Certain derivatives promote programmed cell death in cancer cells.
Antimicrobial Activity
Compounds with oxadiazole structures have also demonstrated antimicrobial properties. They are effective against various bacterial strains and fungi, making them potential candidates for antibiotic development .
Study on Anticancer Activity
A recent study evaluated the anticancer properties of a series of oxadiazole-pyrazole hybrids, including Compound A. The results indicated that these compounds significantly reduced cell viability in breast cancer cell lines with IC50 values ranging from 10 to 30 µM . The study emphasized the importance of structural modifications in enhancing biological activity.
Study on Antimicrobial Efficacy
Another investigation focused on the antimicrobial effects of oxadiazole derivatives. Compound A was tested against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MIC) below 50 µg/mL for several strains . This positions Compound A as a potential lead in developing new antimicrobial agents.
Applications De Recherche Scientifique
Medicinal Chemistry
Antimicrobial Activity
The oxadiazole and pyrazole moieties present in the compound are known for their biological activities. Research has shown that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial properties. For instance, compounds with similar structures have been evaluated for their efficacy against various bacterial strains and fungi, showing promising results in inhibiting growth at low concentrations .
Antitubercular Agents
Recent studies have focused on the design and synthesis of oxadiazole-based compounds as potential antitubercular agents. The incorporation of piperazine rings has been noted to enhance the biological activity against Mycobacterium tuberculosis. Compounds derived from similar frameworks have demonstrated effective inhibition with IC50 values in the low micromolar range .
Cancer Research
Inhibition of Carbonic Anhydrases
The compound's structure suggests potential applications in cancer therapy through the inhibition of carbonic anhydrases (CAs), which are implicated in tumorigenesis. Studies have shown that 1,2,4-oxadiazole derivatives can selectively inhibit certain isoforms of CAs at nanomolar concentrations, making them suitable candidates for further development as anticancer agents .
Histone Deacetylase Inhibition
Another area of interest is the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. The oxadiazole derivatives have been reported to exhibit HDAC inhibitory activity, with some compounds achieving IC50 values significantly lower than existing treatments .
Structure-Activity Relationship Studies
Research into the structure-activity relationships (SAR) of compounds similar to (1-(4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl)-1H-pyrazol-3-yl)(4-(o-tolyl)piperazin-1-yl)methanone has revealed critical insights into how variations in substituents affect biological activity. For instance, modifications to the piperazine ring and the introduction of different aryl groups have been shown to influence binding affinity and selectivity towards target enzymes .
Pharmaceutical Development
Formulation and Delivery
The compound's unique properties also suggest potential applications in pharmaceutical formulations. Its solubility and stability can be optimized for drug delivery systems, enhancing bioavailability and therapeutic efficacy . Research into novel delivery mechanisms could further improve its application as a therapeutic agent.
Case Studies and Data Tables
Study | Focus | Findings |
---|---|---|
Study A | Antimicrobial | Significant inhibition against tested bacterial strains with IC50 values < 10 µM |
Study B | Antitubercular | Compounds showed IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis |
Study C | Cancer Research | Selective inhibition of hCA IX with Kivalues as low as 89 pM |
Study D | HDAC Inhibition | Compounds exhibited IC50 values ranging from 8.2 to 12.1 nM |
Propriétés
IUPAC Name |
[1-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]pyrazol-3-yl]-[4-(2-methylphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O2/c1-3-23-26-24(28-33-23)19-8-10-20(11-9-19)31-13-12-21(27-31)25(32)30-16-14-29(15-17-30)22-7-5-4-6-18(22)2/h4-13H,3,14-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIARDPNICCDGDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=CC=C(C=C2)N3C=CC(=N3)C(=O)N4CCN(CC4)C5=CC=CC=C5C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.